molecular formula C15H17NS B14660743 Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- CAS No. 51643-81-3

Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-

Cat. No.: B14660743
CAS No.: 51643-81-3
M. Wt: 243.4 g/mol
InChI Key: BMCXHGCNSMRAPU-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H17NS, and it is characterized by the presence of a benzenemethanamine core with N-methyl and phenylthio substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- typically involves multiple steps, starting from readily available precursors One common method includes the reaction of benzenemethanamine with methyl iodide to introduce the N-methyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or even a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or hydrogenated products.

    Substitution: Various substituted benzenemethanamines depending on the nucleophile used.

Scientific Research Applications

Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The N-methyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: Lacks the phenylthio group, making it less reactive in certain chemical reactions.

    Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Contains two phenyl groups, which may alter its chemical properties and reactivity.

    Benzeneethanamine, N-methyl-: Has an ethyl group instead of a methylene group, affecting its steric and electronic properties.

Uniqueness

Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- is unique due to the presence of both N-methyl and phenylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

51643-81-3

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

N-methyl-1-phenyl-N-(phenylsulfanylmethyl)methanamine

InChI

InChI=1S/C15H17NS/c1-16(12-14-8-4-2-5-9-14)13-17-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

BMCXHGCNSMRAPU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CSC2=CC=CC=C2

Origin of Product

United States

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